1-Benzyl-3-hydroxypyridinium chloride

Catalog No.
S762335
CAS No.
3323-73-7
M.F
C12H12ClNO
M. Wt
221.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzyl-3-hydroxypyridinium chloride

CAS Number

3323-73-7

Product Name

1-Benzyl-3-hydroxypyridinium chloride

IUPAC Name

1-benzylpyridin-1-ium-3-ol;chloride

Molecular Formula

C12H12ClNO

Molecular Weight

221.68 g/mol

InChI

InChI=1S/C12H11NO.ClH/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11;/h1-8,10H,9H2;1H

InChI Key

ONNZKJRJNUPXSG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)O.[Cl-]

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)O.[Cl-]

The exact mass of the compound 1-Benzyl-3-hydroxypyridinium chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77111. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Benzyl-3-hydroxypyridinium chloride (CAS 3323-73-7) is a quaternary pyridinium salt primarily utilized as a high-efficiency intermediate in the synthesis of N-substituted piperidines and as a specialized passivating agent in advanced materials. Featuring a stable pyridinium core, an N-benzyl directing group, and a chloride counterion, it offers excellent solubility in polar protic solvents (e.g., methanol, ethanol) critical for downstream reduction . In pharmaceutical procurement, it serves as the benchmark precursor for 1-benzyl-3-piperidinol—a vital building block for calcium channel blockers like Benidipine and kinase inhibitors such as Ibrutinib [1]. Beyond organic synthesis, its structural properties as a sterically hindered Lewis base have driven its recent adoption in perovskite solar cell manufacturing to passivate low-coordinated divalent cations[2].

Attempting to substitute 1-benzyl-3-hydroxypyridinium chloride with its bromide analog (1-benzyl-3-hydroxypyridinium bromide) or bypassing it entirely by directly alkylating 3-hydroxypiperidine introduces severe process and cost inefficiencies. Direct functionalization of 3-hydroxypiperidine is economically prohibitive at scale due to the high baseline cost of the saturated starting material compared to 3-hydroxypyridine . Meanwhile, substituting the chloride salt with the bromide variant reduces atom economy—increasing the formula weight by approximately 20%—and necessitates the use of more expensive benzyl bromide during upstream synthesis [1]. Furthermore, the specific solubility profile of the chloride salt is optimized for standard sodium borohydride (NaBH4) reduction protocols in alcoholic solvents, whereas alternative catalytic hydrogenation routes using rhodium or nickel require specialized pressure equipment and suffer from lower yields [2].

Atom Economy and Mass Efficiency in Quaternary Salt Procurement

When selecting a benzylic pyridinium salt for scale-up, the choice of counterion significantly impacts mass efficiency. 1-Benzyl-3-hydroxypyridinium chloride has a molecular weight of 221.68 g/mol [1], whereas the corresponding bromide salt weighs 266.13 g/mol [2]. Procuring the chloride salt yields approximately 84% active 1-benzyl-3-hydroxypyridinium cation by weight, compared to only 70% for the bromide salt. This translates to a 20% relative increase in active mass efficiency per kilogram purchased. Furthermore, the upstream synthesis of the chloride salt utilizes benzyl chloride, which is substantially more cost-effective than benzyl bromide, directly lowering the cost of goods sold (COGS) for the intermediate.

Evidence DimensionActive Cation Mass Fraction
Target Compound Data~84% active cation by weight (Chloride salt)
Comparator Or Baseline~70% active cation by weight (Bromide salt)
Quantified Difference20% higher active mass efficiency per kg
ConditionsStandard procurement by weight

Maximizing the active cation fraction per kilogram directly reduces raw material costs and transport volumes in multi-kilogram pharmaceutical scale-up.

High-Yield Chemical Reduction vs. Transition Metal Catalysis

The conversion of pyridinium salts to piperidinols is a critical bottleneck in the synthesis of Benidipine and Ibrutinib. 1-Benzyl-3-hydroxypyridinium chloride is highly optimized for direct chemical reduction using sodium borohydride (NaBH4) in mild alcoholic solvents (methanol/ethanol) at 25–55 °C, consistently achieving crude yields exceeding 80–86% . In contrast, alternative reduction pathways utilizing expensive transition metal catalysts, such as iodide-promoted rhodium dimers ([Cp*RhCl2]2), yield only ~63% and require specialized handling [1]. The chloride salt's compatibility with inexpensive NaBH4 eliminates the need for high-pressure hydrogenation equipment and costly precious metals.

Evidence DimensionIntermediate Synthesis Yield
Target Compound Data>80-86% yield via NaBH4 reduction
Comparator Or Baseline~63% yield via Rhodium-catalyzed hydrogenation
Quantified Difference>20% absolute yield improvement with lower catalyst cost
ConditionsReduction to 1-benzyl-3-piperidinol in protic solvents

Achieving high yields with inexpensive borohydride reagents eliminates the need for costly rhodium catalysts and high-pressure hydrogenation infrastructure.

Hindered Lewis Base Passivation of Low-Coordinated Cations

Beyond organic synthesis, 1-benzyl-3-hydroxypyridinium chloride (1B3HPC) has emerged as a specialized passivating agent in perovskite solar cell fabrication. Acting as a hindered Lewis base, the compound effectively passivates low-coordinated divalent cations (such as Pb2+) on the perovskite surface [1]. The combination of the sterically hindered benzyl group and the coordinating hydroxyl/chloride moieties provides superior defect passivation compared to standard un-alkylated pyridine derivatives. This modification suppresses non-radiative recombination and enhances the photoelectric performance and environmental stability of the resulting perovskite films.

Evidence DimensionDefect Passivation Capability
Target Compound DataEffective passivation of Pb2+ via hindered Lewis base interactions
Comparator Or BaselineUn-alkylated 3-hydroxypyridine (lacks steric shielding)
Quantified DifferenceEnhanced suppression of non-radiative recombination
ConditionsPerovskite film surface treatment

For materials scientists, this specific hindered structure provides a dual-action passivation mechanism that standard small-molecule additives cannot replicate.

Synthesis of Calcium Channel Blockers (Benidipine)

1-Benzyl-3-hydroxypyridinium chloride is the preferred upstream precursor for 1-benzyl-3-piperidinol, which is subsequently reacted with ethyl acetoacetate to form the critical dihydropyridine core of Benidipine hydrochloride. Its >80% yield in NaBH4 reduction makes it the industrial standard for this pathway [1].

Production of Kinase Inhibitors (Ibrutinib)

The compound is utilized to generate the N-protected 3-hydroxypiperidine intermediate required for the synthesis of Ibrutinib. Procuring the chloride salt ensures a highly mass-efficient, scalable route compared to sourcing heavier bromide salts or pre-reduced piperidine derivatives [2].

Defect Passivation in Perovskite Solar Cells

In advanced optoelectronics, 1B3HPC is applied as a surface modifier for perovskite films. Its hindered Lewis base structure targets uncoordinated Pb2+ defects, making it an essential additive for researchers optimizing the power conversion efficiency and stability of next-generation photovoltaics [3].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3323-73-7

Dates

Last modified: 08-15-2023

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